tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
描述
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a member of the ecteinascidin family, which comprises tetrahydroisoquinoline alkaloids known for their potent antitumor and antimicrobial properties . This compound serves as a useful intermediate for the chemical synthesis of various ecteinascidin analogues .
属性
IUPAC Name |
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXIWGNJNRZJKF-LSQMVHIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ecteinascidin compounds often involves the use of electrically neutral organic oxidants as auxiliary agents. The process typically includes dissolving a precursor compound in an organic solvent, adding the oxidant, and allowing the reaction to proceed at temperatures between 50-70°C for 1-25 hours . This method is advantageous due to its simplicity, cost-effectiveness, and mild reaction conditions, making it suitable for industrial production .
Industrial Production Methods: Industrial production methods for ecteinascidin compounds focus on achieving high reaction selectivity and yield. One such method involves the preparation of a novel intermediate compound, QT9, which is then used to synthesize ecteinascidin compounds. This method is particularly beneficial for industrial applications due to its high selectivity, ease of purification, and high yield .
化学反应分析
Types of Reactions: tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different analogues with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions involving ecteinascidin-Analog-1 include organic oxidants, reducing agents, and various solvents. The reaction conditions are typically mild, with temperatures ranging from room temperature to 70°C, and reaction times varying from a few hours to a day .
Major Products Formed: The major products formed from the reactions of ecteinascidin-Analog-1 are various ecteinascidin analogues. These analogues are synthesized to enhance specific properties, such as antitumor and antimicrobial activities .
科学研究应用
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate for synthesizing various ecteinascidin analogues . In biology and medicine, these analogues are studied for their potent antitumor and antimicrobial properties . The compound’s ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .
作用机制
The mechanism of action of ecteinascidin-Analog-1 involves its interaction with DNA. The compound binds to the minor groove of DNA, causing double-strand breaks through the transcription-coupled nucleotide excision repair system . This interaction leads to the modulation of the tumor microenvironment, including the reduction of blood vessels and tumor-associated macrophages . The activation of enzyme caspase-8 initiates the extrinsic apoptotic pathway in leukocytes, contributing to the compound’s antitumor activity .
相似化合物的比较
Conclusion
This compound is a significant compound in the ecteinascidin family, known for its role in synthesizing various analogues with potent antitumor and antimicrobial properties. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in chemistry, biology, medicine, and industry. The compound’s unique mechanism of action and comparison with similar compounds further emphasize its value in scientific research and industrial applications.
生物活性
The compound tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity. The presence of an isoquinoline moiety suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium , including strains resistant to methicillin (MRSA) and vancomycin (VRE) at low concentrations (0.78–3.125 μg/mL) . The mechanism of action involves disrupting the bacterial membrane potential, leading to cell death.
Cytotoxicity and Selectivity
In vitro evaluations have shown that while the compound exhibits antimicrobial properties, it also maintains selectivity over mammalian cells. For example, it has been reported to have minimal hemolytic activity against human red blood cells, suggesting a favorable safety profile for potential therapeutic applications .
The proposed mechanism of action for similar compounds involves the depolarization of the bacterial cytoplasmic membrane. This disruption leads to a loss of membrane integrity and function, ultimately resulting in bacterial cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of the compound against drug-resistant strains.
- Methodology : In vitro assays were performed using various bacterial strains.
- Results : Significant antibacterial activity was observed against MRSA and VRE strains, comparable to established antibiotics .
- Cytotoxicity Assessment :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H35N1O7 |
| Antimicrobial Activity | Active against Gram-positive bacteria |
| Cytotoxicity | Low toxicity in mammalian cells |
| Mechanism of Action | Membrane depolarization |
常见问题
Q. Analytical validation :
- NMR spectroscopy : Assign peaks for stereochemical confirmation (e.g., ¹H NMR for methyl groups at δ 1.2–1.4 ppm; ¹³C NMR for carbonyl carbons at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Advanced: How can reaction conditions be optimized to suppress by-product formation during synthesis?
Answer:
By-product mitigation strategies include:
- Catalyst screening : Use Pd(OAc)₂/XPhos for selective cross-couplings to avoid alkenylation side reactions .
- Design of Experiments (DoE) : Statistically model variables (temperature, stoichiometry) to maximize yield. For example, a central composite design can optimize prop-2-enoxy group coupling efficiency .
- In-line monitoring : Employ flow chemistry with real-time UV/Vis or IR spectroscopy to detect intermediates and adjust conditions dynamically .
Basic: What spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Correlate protons and carbons to confirm connectivity (e.g., HMBC correlations between oxazolidine tert-butyl and adjacent carbonyl groups) .
- X-ray crystallography : Definitive stereochemical assignment of the (1R,3S)-configured isoquinoline moiety .
Advanced: How can computational methods predict reactivity or non-covalent interactions influencing stability?
Answer:
- Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or oxidative degradation pathways (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DMF) on conformational stability of the oxazolidine ring .
- Non-covalent interaction (NCI) analysis : Identify π-π stacking or hydrogen-bonding networks stabilizing crystal packing .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell line passage number (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) to reduce variability .
- Dose-response curves : Use Hill slope analysis to compare EC₅₀ values for antimicrobial activity (e.g., vs. Gram+ bacteria) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (CYP3A4/2D6) to rule out off-target effects .
Basic: What are the primary biological targets and screening methodologies?
Answer:
- Targets : Likely interacts with bacterial ribosomes (oxazolidine class) or topoisomerases (isoquinoline derivatives) .
- Screening :
- Enzyme inhibition assays : Fluorescent ATPase assays (e.g., malachite green phosphate detection) .
- Antiproliferative studies : MTT assays on cancer cell lines (IC₅₀ reported in µM range) .
Advanced: How to design derivatives to enhance solubility or bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Substitution patterns : Replace tert-butyl with PEGylated groups to improve aqueous solubility (e.g., logP reduction from 3.2 to 2.5) .
- Prodrug strategies : Introduce hydrolyzable acetyloxymethyl groups for controlled release .
- Fragment-based drug design : Screen fragment libraries (e.g., via SPR) to identify binding enhancers for the isoquinoline core .
Advanced: What strategies resolve conflicting stereochemical assignments in NMR data?
Answer:
- NOESY/ROESY : Detect spatial proximities (e.g., between oxazolidine methyl and isoquinoline protons) to confirm relative configuration .
- Chiral derivatization : React with Mosher’s acid chloride (R/S) and compare ¹H NMR shifts to assign absolute configuration .
Basic: How to scale up synthesis without compromising purity?
Answer:
- Continuous flow reactors : Enhance mixing and heat transfer for prop-2-enoxy coupling steps, reducing reaction time from 12h to 2h .
- Crystallization optimization : Use anti-solvent (e.g., hexane) addition under controlled cooling rates to maximize crystal purity (>99% by HPLC) .
Advanced: What AI-driven approaches assist in retrosynthetic planning for this compound?
Answer:
- Retrosynthesis algorithms : Tools like Synthia™ or ASKCOS prioritize routes based on tert-butyl carbamate and isoquinoline precursors .
- Reaction prediction models : Train neural networks on USPTO datasets to predict feasible catalysts for key steps (e.g., Buchwald-Hartwig amination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
